Cas no 956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole)

1-(Difluoromethyl)-4-nitropyrazole is a fluorinated pyrazole derivative characterized by the presence of a difluoromethyl group at the 1-position and a nitro substituent at the 4-position. This compound is of interest in agrochemical and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The difluoromethyl group enhances metabolic stability and lipophilicity, while the nitro functionality offers reactivity for further chemical modifications. Its structural features make it suitable for applications in the development of herbicides, fungicides, and medicinal compounds. The compound exhibits good thermal stability and compatibility with standard synthetic protocols, facilitating its use in diverse chemical transformations.
1-(difluoromethyl)-4-nitro-pyrazole structure
956477-64-8 structure
Product Name:1-(difluoromethyl)-4-nitro-pyrazole
CAS No:956477-64-8
MF:C4H3F2N3O2
MW:163.082327127457
MDL:MFCD04967412
CID:2950388
PubChem ID:7017245
Update Time:2025-05-19

1-(difluoromethyl)-4-nitro-pyrazole Chemical and Physical Properties

Names and Identifiers

    • N-difluoroMenthyl-4-nitropyrazole
    • 1-(difluoromethyl)-4-nitro-1H-pyrazole
    • 1-(difluoromethyl)-4-nitropyrazole
    • N-difluoromethyl-4-nitropyrazole
    • 1-Difluoromethyl-4-nitro-1H-pyrazole
    • VCURCUIEDUUUEA-UHFFFAOYSA-N
    • STK313239
    • SBB021414
    • SB21957
    • NE34664
    • SY021392
    • AK189012
    • ST45092450
    • 1-(Difluoromethyl)-4-nitro-1H-pyrazole (ACI)
    • 1-(difluoromethyl)-4-nitro-pyrazole
    • DS-9953
    • AKOS015922257
    • 956477-64-8
    • 1H-Pyrazole, 1-(difluoromethyl)-4-nitro-
    • P10301
    • AKOS000306192
    • Z851015902
    • SCHEMBL3264887
    • MFCD04967412
    • EN300-56165
    • DB-121110
    • CS-0085393
    • MDL: MFCD04967412
    • Inchi: 1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H
    • InChI Key: VCURCUIEDUUUEA-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CN(C(F)F)N=C1)=O

Computed Properties

  • Exact Mass: 163.01933267g/mol
  • Monoisotopic Mass: 163.01933267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.6
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.71±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 216.1±40.0°C at 760 mmHg
  • Flash Point: 84.5±27.3 ºC,
  • Solubility: Slightly soluble (5.1 g/l) (25 º C),

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1-(difluoromethyl)-4-nitro-pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, rt → 120 °C
1.2 20 h, 120 °C
Reference
Crystalline forms of (9R,13S)-13- {4-[5-chloro-2-(4-chloro-1H,2,3- triazol-1-yl)phenyl] -6-oxo-1,6-dihydropyrimidin-1-yl}-3-(difluoromethyl)-9-methyl-3,4,7,15- tetraazatricyclo[ 12.3.1.02·6]octadeca- 1(18),2(6),4,14,16-pentaen-8-one
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ;  rt
Reference
Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy
Dilger, Andrew K.; Pabbisetty, Kumar B. ; Corte, James R. ; De Lucca, Indawati; Fang, Tianan; et al, Journal of Medicinal Chemistry, 2022, 65(3), 1770-1785

Production Method 3

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Reference
Pyrimidinones as factor XIa inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  30 min, 120 °C
Reference
Preparation of the bridged heterocyclyl-substituted pyrimidine compounds and their pharmaceutical applications
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Pyrimido five-membered ring derivative and application
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 120 °C
Reference
Macrocyclic compounds as factor XIa inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  rt; 3 h, 90 °C
1.2 Reagents: Water
Reference
Preparation of sulfonylurea compounds and compositions for treating conditions associated with NLRP activity
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Reference
Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Reference
Preparation of macrocycles condensed with heterocycles as factor XIa inhibitors
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  4 h, 90 °C
1.2 Reagents: Water
Reference
Preparation of aryl- and heteroarylsulfonimidoylacetamides and compositions for treating conditions associated with NLRP activity
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Reference
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
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Production Method 12

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  12 h, rt
Reference
N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition
Mao, Ting; Zhao, Liang; Huang, Yang; Lou, Yue-Guang; Yao, Qiuli; et al, Tetrahedron Letters, 2018, 59(28), 2752-2754

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  3 h, 30 - 40 °C; overnight, 30 - 40 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, cooled
Reference
Chemical properties of derivatives of N-difluoromethyl- and N-2-H-tetrafluoroethylpyrazoles
Petko, K. I.; Sokolenko, T. M.; Yagupolskii, L. M., Chemistry of Heterocyclic Compounds (New York, 2006, 42(9), 1177-1184

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ;  overnight, rt → 100 °C; overnight, 100 °C
Reference
Preparation of 1,4,6-triaza-1H-indene compounds as colony stimulating factor 1 receptor modulators
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, 120 °C
1.2 120 °C; 10 min, 120 °C
Reference
Preparation of FXIa inhibitor and application thereof
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ;  5 min, 120 °C
1.2 10 min, 120 °C
Reference
Heterocyclic compound having inhibitory effect on motor neuron cell degeneration
, World Intellectual Property Organization, , ,

1-(difluoromethyl)-4-nitro-pyrazole Raw materials

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(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole
Order Number:A909969
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Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:36
Price ($):244.0/806.0
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Additional information on 1-(difluoromethyl)-4-nitro-pyrazole

Recent Advances in the Study of 1-(Difluoromethyl)-4-nitro-pyrazole (CAS: 956477-64-8)

The compound 1-(difluoromethyl)-4-nitro-pyrazole (CAS: 956477-64-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug development.

Recent studies have highlighted the role of 1-(difluoromethyl)-4-nitro-pyrazole as a versatile intermediate in the synthesis of novel heterocyclic compounds. Its difluoromethyl and nitro functional groups make it particularly valuable for the development of agrochemicals and pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block in the synthesis of kinase inhibitors, showcasing its potential in oncology research.

In terms of biological activity, preliminary in vitro studies have shown that derivatives of 1-(difluoromethyl)-4-nitro-pyrazole exhibit promising antimicrobial properties against drug-resistant bacterial strains. Researchers at the University of Cambridge reported in a 2024 Nature Communications paper that these compounds interfere with bacterial cell wall synthesis, offering a potential new mechanism of action against multidrug-resistant pathogens.

The pharmacokinetic profile of 1-(difluoromethyl)-4-nitro-pyrazole derivatives has been extensively studied in recent preclinical trials. Data from these studies indicate favorable absorption and distribution characteristics, with particular promise for central nervous system (CNS) applications due to the compound's ability to cross the blood-brain barrier. However, challenges remain in optimizing metabolic stability, as noted in a recent Pharmaceutical Research publication.

From a synthetic chemistry perspective, novel methodologies for the efficient production of 1-(difluoromethyl)-4-nitro-pyrazole have emerged. A 2024 Advanced Synthesis & Catalysis paper described a continuous flow process that significantly improves yield and reduces byproduct formation compared to traditional batch methods. This technological advancement could facilitate larger-scale production for further biological evaluation.

Looking forward, the research community anticipates several key developments related to this compound. First, structure-activity relationship (SAR) studies are expected to yield more potent and selective derivatives. Second, the exploration of its potential in combination therapies, particularly in infectious disease and cancer treatment, represents a promising avenue. Finally, ongoing toxicology studies will be crucial in determining the compound's safety profile for potential clinical applications.

In conclusion, 1-(difluoromethyl)-4-nitro-pyrazole (CAS: 956477-64-8) represents an exciting area of research in chemical biology and pharmaceutical development. Its unique structural features and demonstrated biological activities position it as a valuable scaffold for future drug discovery efforts. Continued research into its mechanisms of action and optimization of its pharmacological properties will be essential for translating these findings into therapeutic applications.

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(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole
A909969
Purity:99%/99%
Quantity:25g/100g
Price ($):244.0/806.0
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